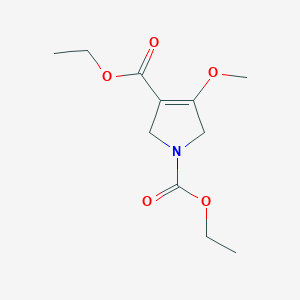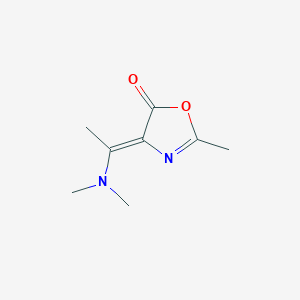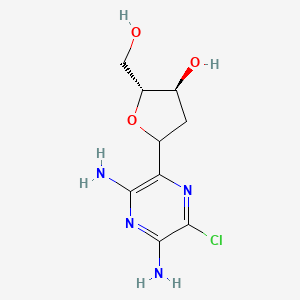
Phe-Pro-Phe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Phe-Pro-Phe can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (fluorenylmethyloxycarbonyl) for the amino group and t-butyl for the side chains. The coupling reactions are facilitated by reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness. This method involves the stepwise condensation of protected amino acids in solution, followed by purification and deprotection steps .
化学反応の分析
Types of Reactions
Phe-Pro-Phe can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can yield quinones, while reduction of peptide bonds can lead to the formation of smaller peptides or amino acids .
科学的研究の応用
Phe-Pro-Phe has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: this compound is investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: This compound is used in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of Phe-Pro-Phe involves its interaction with specific molecular targets and pathways. For instance, it can bind to cell surface receptors and modulate signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to form stable secondary structures, such as β-sheets, enhances its binding affinity and specificity for target proteins .
類似化合物との比較
Similar Compounds
Cyclo(Pro-Phe): A cyclic dipeptide with similar structural properties.
Pro-Pro-Phe-Phe: A tetrapeptide with enhanced biological activity.
Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe: A cyclic peptide with potent anticancer properties.
Uniqueness
Phe-Pro-Phe is unique due to its specific sequence and structural properties, which confer distinct biological activities. Unlike its cyclic counterparts, the linear form of this compound exhibits different pharmacokinetic and toxicological profiles, making it suitable for specific therapeutic applications .
特性
CAS番号 |
58705-26-3 |
|---|---|
分子式 |
C23H27N3O4 |
分子量 |
409.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O4/c24-18(14-16-8-3-1-4-9-16)22(28)26-13-7-12-20(26)21(27)25-19(23(29)30)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,24H2,(H,25,27)(H,29,30)/t18-,19-,20-/m0/s1 |
InChIキー |
CKJACGQPCPMWIT-UFYCRDLUSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
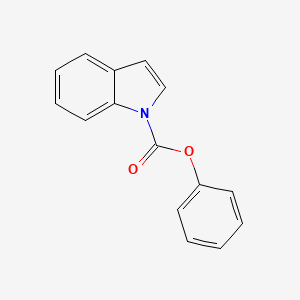

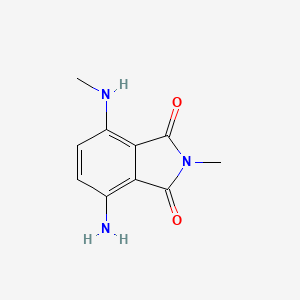
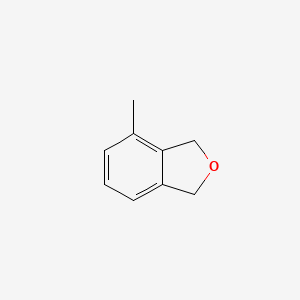
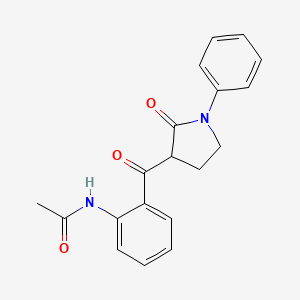
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
